

Application Note: Mass Spectrometry Characterization of (D-Trp8, D-Cys14)-Somatostatin-14

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Compound of Interest

Compound Name: (D-Trp8,D-Cys14)-Somatostatin-14

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Introduction

Somatostatin-14 is a cyclic tetradecapeptide that plays a crucial role in regulating endocrine and exocrine secretion.[1] Its therapeutic potential is limited by a short biological half-life. Consequently, synthetic analogs have been developed to enhance stability and receptor selectivity.[2][3] This application note details the comprehensive characterization of a synthetic analog, (D-Trp8, D-Cys14)-Somatostatin-14, using advanced mass spectrometry techniques. The substitution of L-Trp at position 8 with its D-enantiomer is known to increase resistance to enzymatic degradation, while the D-Cys at position 14 modification can influence the conformational stability of the peptide.[2][4]

This document provides detailed protocols for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for accurate molecular weight determination and purity assessment, and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for definitive sequence verification and fragmentation analysis.

Materials and Methods

Sample Preparation

The lyophilized (D-Trp8, D-Cys14)-Somatostatin-14 peptide was reconstituted in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 mg/mL. For LC-MS/MS analysis, this stock solution was further diluted to 10 µg/mL with the same solvent. For MALDI-TOF analysis, the stock solution was diluted to 1 pmol/µL.

MALDI-TOF Mass Spectrometry Protocol

Objective: To determine the accurate molecular weight and assess the purity of the synthetic peptide.

- **Matrix Solution Preparation:** A saturated solution of α -cyano-4-hydroxycinnamic acid (CHCA) was prepared in 50:50 acetonitrile:water containing 0.1% trifluoroacetic acid (TFA).
- **Sample Spotting:** 1 µL of the 1 pmol/µL peptide solution was mixed with 1 µL of the CHCA matrix solution directly on the MALDI target plate. The mixture was allowed to air dry completely, allowing for co-crystallization of the sample and matrix.
- **Instrument Parameters:**
 - Instrument: MALDI-TOF/TOF Mass Spectrometer
 - Ionization Mode: Positive
 - Reflector Mode: On
 - Laser Intensity: Optimized for minimal fragmentation and maximum signal intensity (typically 3,000-4,000 arbitrary units).
 - Mass Range: 1000-2000 m/z
 - Calibration: External calibration using a standard peptide mixture of known molecular weights bracketing the target mass.

LC-ESI-MS/MS Protocol

Objective: To confirm the amino acid sequence and characterize the fragmentation pattern of the peptide.

- Liquid Chromatography (LC) Conditions:
 - Instrument: UHPLC system
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m particle size)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: A linear gradient from 5% to 60% Mobile Phase B over 10 minutes.
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40 °C
 - Injection Volume: 5 μ L
- Mass Spectrometry (MS) Conditions:
 - Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (TQ) Mass Spectrometer with ESI source.
 - Ionization Mode: Positive
 - Capillary Voltage: 3.8 kV
 - Drying Gas Flow: 7 L/hr
 - Drying Gas Temperature: 180 °C
 - Nebulizer Gas Pressure: 0.6 bar
 - MS Scan Range: 100-2000 m/z
 - MS/MS Fragmentation: Collision-Induced Dissociation (CID) with collision energy ramped to obtain optimal fragmentation.

- Data Acquisition: Data-dependent acquisition (DDA) mode to trigger MS/MS on the most abundant precursor ions.

Results and Discussion

Molecular Weight Determination and Purity Assessment by MALDI-TOF

The MALDI-TOF analysis yielded a high-resolution spectrum with a prominent singly charged ion. The accurate mass measurement is critical for verifying the correct synthesis of the peptide analog.

Parameter	Theoretical Value	Observed Value	Mass Error (ppm)
Molecular Formula	C76H104N18O19S2	-	-
Monoisotopic Mass	1636.7039 Da	1636.7052 Da	0.8
[M+H] ⁺	1637.7118 Da	1637.7131 Da	0.8
[M+Na] ⁺	1659.6937 Da	1659.6948 Da	0.7
Purity	>95%	>98%	-

Table 1: Summary of MALDI-TOF MS data for (D-Trp8, D-Cys14)-Somatostatin-14.

The observed monoisotopic mass of the protonated molecule ([M+H]⁺) was in close agreement with the theoretical mass, with a mass error of less than 1 ppm, confirming the elemental composition of the synthesized peptide. The spectrum also showed a high degree of purity, with minimal adduct formation or signals from deletion or incomplete deprotection sequences.

Sequence Verification and Fragmentation Analysis by LC-ESI-MS/MS

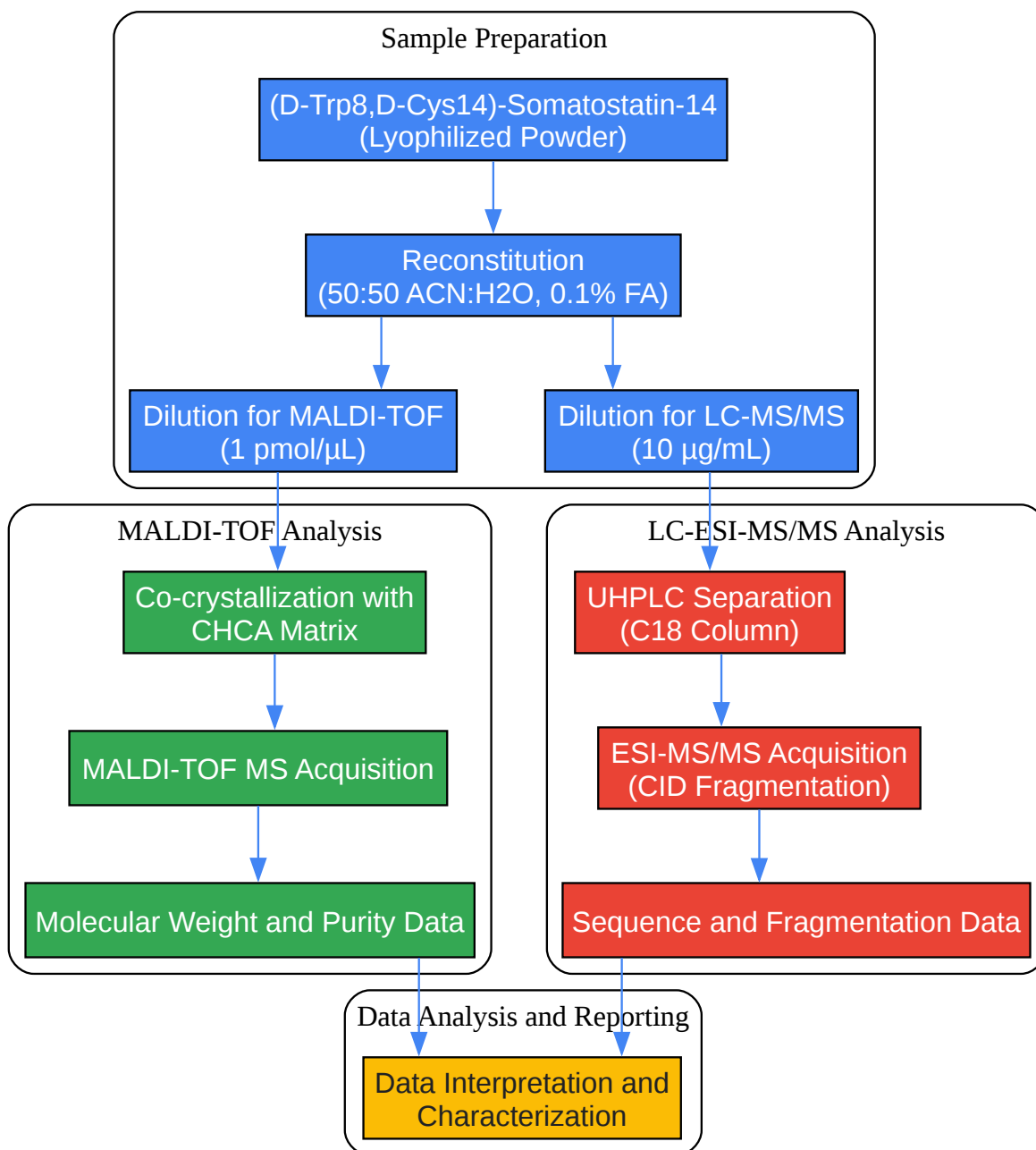
LC-ESI-MS/MS analysis provided further structural confirmation through fragmentation of the precursor ion. The resulting tandem mass spectrum displayed a series of b- and y-type fragment ions, which allowed for the complete sequencing of the peptide backbone.

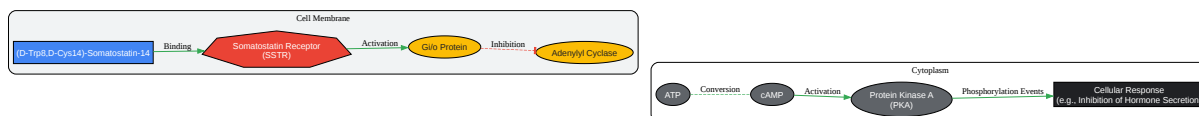
Fragment Ion	Observed m/z	Theoretical m/z	Mass Error (ppm)	Amino Acid Sequence
b3	275.1345	275.1340	1.8	Ala-Gly-Cys
b4	403.2294	403.2289	1.2	Ala-Gly-Cys-Lys
b5	517.2723	517.2718	1.0	Ala-Gly-Cys-Lys-Asn
b6	664.3407	664.3402	0.8	Ala-Gly-Cys-Lys-Asn-Phe
b7	811.4091	811.4086	0.6	Ala-Gly-Cys-Lys-Asn-Phe-Phe
y3	354.1498	354.1493	1.4	Thr-Ser-D-Cys
y4	455.1975	455.1970	1.1	Phe-Thr-Ser-D-Cys
y5	556.2452	556.2447	0.9	Thr-Phe-Thr-Ser-D-Cys
y6	684.3401	684.3396	0.7	Lys-Thr-Phe-Thr-Ser-D-Cys

Table 2: Key fragment ions observed in the ESI-MS/MS spectrum of (D-Trp8, D-Cys14)-Somatostatin-14.

The fragmentation pattern was consistent with the expected sequence, confirming the presence and position of the D-amino acid substitutions. The presence of characteristic immonium ions for specific amino acids further supported the sequence assignment. Due to the cyclic nature of the peptide, complete sequence coverage from a single fragmentation event is challenging; however, the observed fragments provided high confidence in the peptide's identity.

Visualizations





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